molecular formula C22H24N2O4 B2907086 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887896-12-0

3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2907086
CAS No.: 887896-12-0
M. Wt: 380.444
InChI Key: LSSZDQILKLKAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a synthetic small molecule based on the N-phenylbenzofuran-2-carboxamide scaffold, a class of compounds recognized for its significant potential in biochemical and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Structurally, it integrates a benzofuran core with a carboxamide linkage to a 4-methoxyphenyl group, a feature shared with other investigated amyloid-beta (Aβ) aggregation modulators . Research into structurally similar benzofuran-2-carboxamides has highlighted their ability to modulate the aggregation kinetics of the Aβ42 peptide, a key pathogenic agent in Alzheimer's disease. Certain analogues can act as inhibitors, providing concentration-dependent reduction of fibril formation and offering neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal cells (e.g., HT22) . Conversely, specific structural modifications can shift the activity to promote Aβ42 fibrillogenesis, making such compounds valuable pharmacological tools for studying the mechanisms of protein aggregation . Beyond neurodegenerative research, benzofuran derivatives are widely explored in oncology for their cytotoxic properties against various cancer cell lines, including chronic myelogenous leukemia (K562) and others, with mechanisms often involving the induction of apoptosis and modulation of reactive oxygen species . The specific substitution pattern on the benzofuran core and the nature of the amide side chain are critical determinants of the compound's biological activity and research application, positioning this chemical class as a versatile scaffold for developing novel research tools and investigating disease mechanisms.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-17-8-6-7-9-18(17)28-20(19)22(26)23-15-10-12-16(27-3)13-11-15/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSZDQILKLKAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties among the target compound and its analogs:

Compound Name Substituents (Position 3) N-Aryl Group Molecular Weight (g/mol) Key Features
3-(2-Ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide (Target) 2-Ethylbutanamido 4-Methoxyphenyl ~428.5* Balanced lipophilicity; potential CNS penetration
3-(4-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide 4-Bromobenzamido 4-Methoxyphenyl 465.3 Electron-withdrawing Br may reduce metabolic stability
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide 4-Phenylbutanamido 4-Methoxyphenyl 428.5 Increased aromaticity; higher steric bulk
3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide 5-Bromofuran-2-carboxamido 4-Trifluoromethoxyphenyl 509.2 Enhanced electron-withdrawing effects; possible improved target affinity
N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide 2-Phenylbutanamido 2,4-Dimethoxyphenyl ~454.5* Dual methoxy groups may improve solubility

*Estimated based on molecular formula.

Key Observations:
  • Lipophilicity : The ethylbutanamido group in the target compound provides moderate lipophilicity, favoring blood-brain barrier penetration compared to polar substituents like bromine (Br) or trifluoromethoxy (OCF₃) groups .
  • Electronic Effects : Electron-withdrawing groups (Br, OCF₃) may enhance metabolic stability but reduce solubility, whereas methoxy groups improve solubility via electron donation .

Q & A

Q. What are the optimal synthetic routes for 3-(2-ethylbutanamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Benzofuran Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran core .

Amide Coupling : Reaction of the benzofuran carboxylic acid with 2-ethylbutanamine using coupling agents like HATU or DCC in anhydrous DMF .

Methoxyphenyl Introduction : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-methoxyphenyl group .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .
  • Solvent Selection : Use DMF for solubility of aromatic intermediates; switch to THF for polar steps .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for aryl amination efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Verify methoxy (δ 3.8–4.0 ppm) and amide protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (amide: ~168–170 ppm; benzofuran: ~160–165 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (calculated: ~423.5 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry of the ethylbutanamido side chain .

Q. How can researchers design preliminary biological assays to screen for pharmacological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to benzofuran derivatives with reported anti-inflammatory/anticancer activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization to measure IC₅₀ against COX-2 or EGFR .
    • Cell Viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 µM .
  • Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines/passage numbers to minimize variability .
    • Validate protein target expression via Western blot before inhibition assays .
  • Metabolic Stability Testing : Compare compound half-life in microsomal assays (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing ethylbutanamido with propionamido) to isolate structure-activity contributions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Substituent Variation :

    Position Modification Biological Impact Reference
    Benzofuran C-3Ethyl → MethylReduced kinase inhibition (IC₅₀ increases 2-fold)
    MethoxyphenylOMe → OHImproved solubility but lower membrane permeability
  • Computational Modeling :

    • Perform molecular docking (AutoDock Vina) to predict binding poses in COX-2 .
    • Use QSAR models to correlate logP values with cytotoxicity .

Q. What advanced methodologies are recommended for identifying the compound’s molecular targets?

Methodological Answer:

  • Chemical Proteomics :
    • Photoaffinity Labeling : Incorporate a diazirine moiety into the ethylbutanamido chain for target capture .
    • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or NF-κB) .
  • SPR Analysis : Measure real-time binding kinetics to purified targets (e.g., EGFR KD ~50 nM) .

Q. How can researchers address low solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl ring .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.